4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate
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Overview
Description
The compound “4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate” is an organic compound. It contains a benzyl group substituted with a tert-butyl group at the 4-position. The benzyl group is attached to an acetate group through an aniline derivative that is further substituted with a methylsulfonyl group and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The benzyl group provides a planar, aromatic region; the tert-butyl group is a bulky, aliphatic substituent; the acetate group contains a carbonyl and an ether linkage; and the aniline derivative introduces additional complexity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzyl group might participate in electrophilic aromatic substitution reactions or oxidation reactions. The acetate group could undergo hydrolysis, and the aniline derivative might be involved in reactions typical for amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Secondary Benzylation Using Benzyl Alcohols
- Application : A study by Noji et al. (2003) demonstrated that secondary benzylation of various nucleophiles could be effectively catalyzed using a combination of secondary benzyl alcohol and metal triflate. This methodology was applicable to a wide range of nucleophiles, including those bearing acid-sensitive functional groups such as tert-butyldimethylsilyloxy and acetoxy groups, as well as methyl and benzyl esters. The process showed high efficacy, particularly when using Hf(OTf)4 as a catalyst, and was useful in a variety of synthetic applications (Noji et al., 2003).
Julia–Kocienski Olefination
- Application : In a study by Alonso et al. (2008), tert-butyl α-(BTFPsulfonyl)acetate was employed in the Julia–Kocienski olefination of aldehydes, resulting in the formation of α,β-unsaturated esters and Weinreb amides. This reaction demonstrated high stereoselectivity and yielded products with significant E/Z ratios. The study provided insights into the mechanism of olefination and the factors contributing to stereoselectivity, important in synthetic organic chemistry (Alonso et al., 2008).
Synthesis of 2‐Methyl‐4‐(Trifluoromethyl)‐1H‐Indole‐5‐Carbonitrile
- Application : Research by Boros et al. (2011) focused on the synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the development of selective androgen receptor modulators. The synthesis involved a practical and convergent approach starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate, highlighting the utility of the compound in medicinal chemistry and pharmaceutical research (Boros et al., 2011).
Decarboxylative Elimination of Enol Triflates
- Application : Fleming and Ramarao (2004) investigated the decarboxylative elimination of enol triflates to synthesize acetylenes. This methodology was applicable to tert-butyl beta-ketodiesters and beta-ketoesters, leading to acetylenic acids and terminal and mid-chain acetylenes. This process is significant in organic synthesis, particularly in the construction of complex molecules (Fleming & Ramarao, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-tert-butylphenyl)methyl 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3NO4S/c1-20(2,3)16-10-8-15(9-11-16)14-29-19(26)13-25(30(4,27)28)18-7-5-6-17(12-18)21(22,23)24/h5-12H,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVCUINXKNQLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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